molecular formula C30H28N2O6S B11578873 1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate

1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate

Cat. No.: B11578873
M. Wt: 544.6 g/mol
InChI Key: NWQBVCIRVYDSHE-UHFFFAOYSA-N
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Description

1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate is a complex organic compound that belongs to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate typically involves multi-step organic reactions. The starting materials might include benzothiazine derivatives, phenylcarbonyl compounds, and morpholine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar core structures but different substituents.

    Phenylcarbonyl Compounds: Molecules containing the phenylcarbonyl group.

    Morpholine Derivatives: Compounds with the morpholine ring structure.

Uniqueness

1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C30H28N2O6S

Molecular Weight

544.6 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 4-(morpholin-4-ylmethyl)benzoate

InChI

InChI=1S/C30H28N2O6S/c1-2-16-32-27(28(33)23-8-4-3-5-9-23)29(25-10-6-7-11-26(25)39(32,35)36)38-30(34)24-14-12-22(13-15-24)21-31-17-19-37-20-18-31/h2-15H,1,16-21H2

InChI Key

NWQBVCIRVYDSHE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)CN4CCOCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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